molecular formula C14H11N4NaO3S B2688427 sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 1803599-53-2

sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2688427
CAS No.: 1803599-53-2
M. Wt: 338.32
InChI Key: MAMDABOWAXSYGY-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps. One common route includes the formation of the 1,2,4-triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones . The furan and pyridine rings are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions (e.g., temperature, pressure, solvent choice) can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, piperidine derivatives, and various thioether compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The furan and pyridine rings can interact with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to the combination of its furan, pyridine, and triazole rings, along with the sulfanyl and acetate groups. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (CAS No. 1803599-53-2) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H11N4NaO3S
  • Molecular Weight : 338.32 g/mol
  • Purity : Minimum 95% .

The compound features a 1,2,4-triazole moiety, which is known for its diverse pharmacological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The presence of the furan and pyridine rings enhances the compound's interaction with biological targets through various mechanisms such as enzyme inhibition and receptor binding .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of triazoles possess potent activity against a range of pathogens:

Pathogen MIC (μg/mL) Reference
Staphylococcus aureus0.125 - 8
Escherichia coli0.125 - 8
Pseudomonas aeruginosa0.125 - 8
Acinetobacter baumannii0.125 - 8

These findings indicate that the compound may be effective against both drug-sensitive and drug-resistant strains of bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation:

Cancer Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)10 - 20
HeLa (Cervical Cancer)5 - 15
A549 (Lung Cancer)8 - 18

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The triazole ring is considered a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and engage in π-stacking interactions with biological macromolecules . Modifications to the furan or pyridine substituents can significantly alter the compound's potency and selectivity.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Barbuceanu et al. highlighted the synthesis and evaluation of triazole derivatives against Staphylococcus aureus, demonstrating that compounds with similar structures exhibit enhanced antibacterial activity compared to traditional antibiotics like vancomycin .
  • Anticancer Screening : Research by Fayad et al. identified this compound as a promising candidate in anticancer drug discovery through high-throughput screening on multicellular spheroids .

Properties

IUPAC Name

sodium;2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S.Na/c19-12(20)9-22-14-17-16-13(10-3-1-5-15-7-10)18(14)8-11-4-2-6-21-11;/h1-7H,8-9H2,(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMDABOWAXSYGY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N4NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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